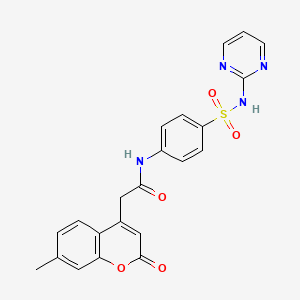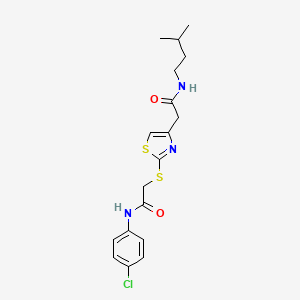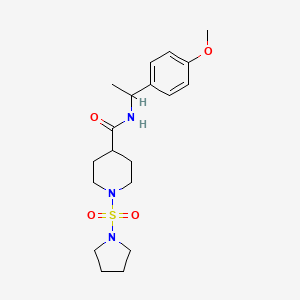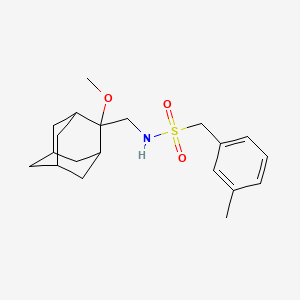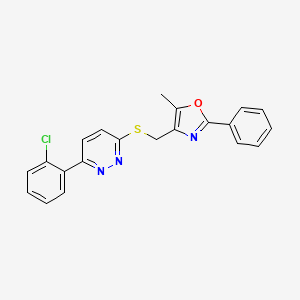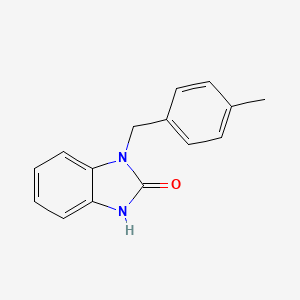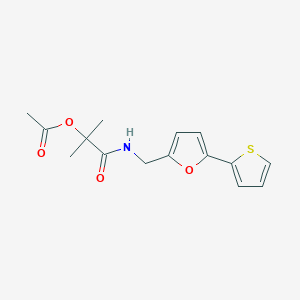![molecular formula C11H14N2O2S B2549582 1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2309311-03-1](/img/structure/B2549582.png)
1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a derivative of thieno[3,2-d]pyrimidine, which is a bicyclic heteroaromatic compound consisting of a thiophene ring fused to a pyrimidine ring. This class of compounds has been extensively studied due to their diverse biological activities and potential as therapeutic agents.
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives often involves the condensation of thiophene carboxylates with various isocyanates or amidines. For example, a microwave-assisted condensation method has been developed for the synthesis of 3-arylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, which could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of related compounds, such as 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, involves key intermediates like 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one, which could provide insights into the synthesis of 1-ethyl-3-propylthieno[3,2-d]pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by the presence of a thiophene ring fused to a pyrimidine ring. The substitution pattern on the rings, such as the ethyl and propyl groups in the compound of interest, can significantly influence the compound's electronic properties and conformation. X-ray crystallography has been used to determine the "folate" mode of binding of thieno[2,3-d]pyrimidine ring systems in the active site of enzymes, which could be relevant for understanding the binding interactions of 1-ethyl-3-propylthieno[3,2-d]pyrimidine derivatives .
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidine derivatives can undergo various chemical reactions, including electrophilic substitution and alkylation. For instance, the Vilsmeier-Haack reaction, bromination, and nitration have been used to introduce functional groups at the 6-position of thieno[2,3-d]pyrimidine derivatives . These reactions could be applicable to the functionalization of the compound , potentially modifying its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the rings. The presence of alkyl groups, such as ethyl and propyl, can affect the lipophilicity and, consequently, the pharmacokinetic properties of these compounds. The synthesis of analogues with variable 1-alkyl and 3-alkyl substituents has been explored to study their inhibitory activity toward enzymes like aromatase, which provides valuable information on the structure-activity relationships of these compounds .
Applications De Recherche Scientifique
Microwave-Assisted Synthesis
A study detailed the microwave-assisted synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones, showcasing a fast and simple method for isolating intermediates. This process involves the condensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with aryl isocyanates, followed by cyclization to yield the bicyclic thieno[2,3-d]pyrimidines (Davoodnia, Zare-Bidaki, & Eshghi, 2008).
Intramolecular Friedel-Crafts Reaction
Another research path involves the synthesis of indeno[1,2-d]pyrimidine derivatives via an intramolecular Friedel-Crafts reaction. This method highlights the versatility of pyrimidine chemistry and its potential for creating novel heterocyclic compounds (Mobinikhaledi, Foroughifar, Javidan, & Amini, 2007).
Antibacterial Evaluation
The synthesis of substituted thieno[2,3-d]pyrimidines, aimed at evaluating their antibacterial properties, represents a significant research application. This involves several steps, including the synthesis of key intermediates and their subsequent cyclization and substitution to yield compounds with potential antibacterial activity (More, Chandra, Nargund, & Nargund, 2013).
Biological Activity Exploration
Research on the synthesis and reactions of polynuclear heterocycles, specifically azolothienopyrimidines and thienothiazolopyrimidines, has been conducted to produce compounds with high biological activities. These derivatives have been evaluated for various activities, including adenosine kinase inhibition and anticancer properties (El-Gazzar, Hussein, & Aly, 2006).
Catalyst-Free Aqueous Synthesis
A catalyst-free aqueous synthesis of novel thieno[3′,2′:5,6]pyrido[2,3-d]pyrimidine-4,6(3H,5H)-dione derivatives showcases an environmentally friendly and efficient method for generating these compounds. This synthesis path underscores the importance of green chemistry in developing heterocyclic compounds (Yao, Lu, Yu, Wang, & Li, 2014).
Orientations Futures
Propriétés
IUPAC Name |
1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-3-6-13-10(14)9-8(5-7-16-9)12(4-2)11(13)15/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZYHLHEHOOVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N(C1=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2549500.png)
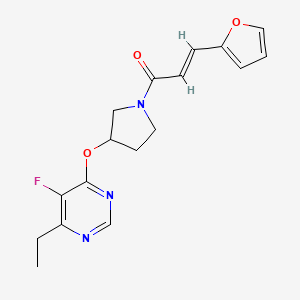
![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549504.png)

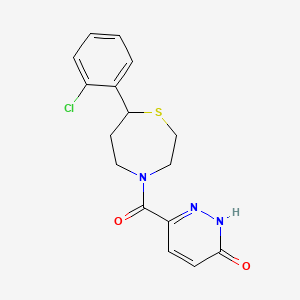
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide](/img/structure/B2549509.png)
